2-(1,3-Benzothiazol-2-yl)ethane-1-thiol
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Overview
Description
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of an acid catalyst . The reaction is usually carried out in ethanol at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of thioamide or carbon dioxide as raw materials, with the reaction being catalyzed by various agents to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as halogens and nitro compounds are often used.
Cyclization: Catalysts like acids or bases are employed to facilitate cyclization reactions.
Major Products Formed
Oxidation: Disulfides.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A parent compound with applications in dyes and pharmaceuticals.
2-Aminobenzothiazole: Used in the synthesis of various biologically active molecules
Uniqueness
2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
CAS No. |
4542-26-1 |
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Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanethiol |
InChI |
InChI=1S/C9H9NS2/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 |
InChI Key |
OWYFOPWBBHKOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCS |
Origin of Product |
United States |
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